NF-κB Transcription Factor p65 Inhibition: N-Pentyl Derivative Demonstrates Reduced Potency vs. N-(4-Methoxyphenyl) Analog
In a standardized cell-free enzymatic assay measuring inhibition of human transcription factor p65 (NF-κB subunit), the target compound N-pentyl-4-phenyl-1,3-thiazol-2-amine exhibited an EC₅₀ of 1.76 × 10⁶ nM (1.76 mM) [1]. In contrast, the structurally related analog N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine—differing by an N-aryl rather than N-alkyl substitution—achieved an EC₅₀ of 752 nM under identical assay conditions [2]. This represents an approximately 2,340-fold difference in potency, demonstrating that the N-substituent identity profoundly impacts target engagement at the p65 binding site.
| Evidence Dimension | NF-κB p65 inhibition potency (EC₅₀) |
|---|---|
| Target Compound Data | 1.76 × 10⁶ nM (1.76 mM) |
| Comparator Or Baseline | N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: 752 nM |
| Quantified Difference | ~2,340-fold lower potency for N-pentyl derivative |
| Conditions | Cell-free enzymatic assay; human transcription factor p65; SRMLSC screening center; curated by PubChem BioAssay AID 1241 |
Why This Matters
This quantitative difference provides a clear basis for selecting the N-pentyl derivative as a low-activity control compound or scaffold reference in NF-κB pathway studies, versus the N-aryl analog for potency-driven applications.
- [1] BindingDB. BDBM43689: EC₅₀ = 1.76E+6 nM against human transcription factor p65. SRMLSC Assay, curated from PubChem BioAssay AID 1241, 2011. View Source
- [2] BindingDB. BDBM49484: EC₅₀ = 752 nM against human transcription factor p65. SRMLSC Assay, curated from PubChem BioAssay. View Source
